molecular formula C26H26N2O4 B11296103 N-[1H-indol-3-yl(phenyl)methyl]-3,4,5-trimethoxy-N-methylbenzamide

N-[1H-indol-3-yl(phenyl)methyl]-3,4,5-trimethoxy-N-methylbenzamide

Cat. No.: B11296103
M. Wt: 430.5 g/mol
InChI Key: YZTMJBUZQSBLSW-UHFFFAOYSA-N
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Description

N-[1H-indol-3-yl(phenyl)methyl]-3,4,5-trimethoxy-N-methylbenzamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1H-indol-3-yl(phenyl)methyl]-3,4,5-trimethoxy-N-methylbenzamide typically involves the reaction of indole derivatives with benzamide derivatives under specific conditions. One common method includes the Fischer indole synthesis, where an indole derivative is reacted with a benzamide derivative in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . The reaction proceeds through a series of steps, including the formation of an intermediate hydrazone, which then undergoes cyclization to form the indole ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[1H-indol-3-yl(phenyl)methyl]-3,4,5-trimethoxy-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

N-[1H-indol-3-yl(phenyl)methyl]-3,4,5-trimethoxy-N-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1H-indol-3-yl(phenyl)methyl]-3,4,5-trimethoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells . The compound’s ability to bind to tubulin and disrupt microtubule dynamics is similar to that of colchicine, a well-known anticancer agent .

Comparison with Similar Compounds

Properties

Molecular Formula

C26H26N2O4

Molecular Weight

430.5 g/mol

IUPAC Name

N-[1H-indol-3-yl(phenyl)methyl]-3,4,5-trimethoxy-N-methylbenzamide

InChI

InChI=1S/C26H26N2O4/c1-28(26(29)18-14-22(30-2)25(32-4)23(15-18)31-3)24(17-10-6-5-7-11-17)20-16-27-21-13-9-8-12-19(20)21/h5-16,24,27H,1-4H3

InChI Key

YZTMJBUZQSBLSW-UHFFFAOYSA-N

Canonical SMILES

CN(C(C1=CC=CC=C1)C2=CNC3=CC=CC=C32)C(=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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